4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride
Overview
Description
4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride is a useful research compound. Its molecular formula is C10H12Cl2N2S and its molecular weight is 263.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Key Intermediates for Pharmaceutical Compounds
A novel method for synthesizing a key intermediate for the CCR5 antagonist TAK-779 was developed, showcasing the utility of related aniline dihydrochloride compounds in pharmaceutical manufacturing processes. The synthesis involved reductive alkylation and alkylation reactions, demonstrating a scalable method with high yield using commercially available reagents (Hashimoto et al., 2002).
Anticancer Agent Development
Research into benzimidazole–thiazole derivatives explored their reactions with various reagents, producing compounds with significant anticancer activity against HepG2 and PC12 cell lines. This highlights the potential of such compounds, including those related to 4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride, in the development of new anticancer therapies (Nofal et al., 2014).
Antihypertensive Agents
The synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases from a related thiazole compound demonstrated good antihypertensive α-blocking activity with low toxicity. This suggests the potential of derivatives of this compound in creating new antihypertensive medications (Abdel-Wahab et al., 2008).
Biological Activity Enhancement
Research into the synthesis of quinazolinone and related compounds with potential biological activity involved the use of chlorine-substituted thiazole compounds. This research underscores the importance of structural modifications in enhancing the biological activities of pharmaceutical compounds (Párkányi & Schmidt, 2000).
Cyclin-Dependent Kinase Inhibitors
The development of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors for cancer treatment involved the synthesis and structure-activity relationship analysis of thiazole-based compounds. This indicates the compound's relevance in creating targeted therapies for cancer (Wang et al., 2004).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Some thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups of the thiazole derivative.
Cellular Effects
Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride is not well-defined due to the lack of specific studies. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCRYCQMXQEYAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.